(S)-methyl 3,4-dihydroxybutanoate

Chiral synthesis Enantiomeric purity Asymmetric synthesis

Procure (S)-Methyl 3,4-dihydroxybutanoate (CAS 90414-36-1) with ≥98% purity. This chiral C4 ester, with defined (S)-configuration, is a critical synthon for L-carnitine and atorvastatin. Its high aqueous solubility (516 g/L) and orthogonal ester/hydroxyl reactivity enable efficient, scalable synthesis, ensuring reproducible stereochemical outcomes for regulatory compliance.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 90414-36-1
Cat. No. B1352480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3,4-dihydroxybutanoate
CAS90414-36-1
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CO)O
InChIInChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1
InChIKeyKCKWOJWPEXHLOQ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-Methyl 3,4-Dihydroxybutanoate (CAS 90414-36-1) is the Preferred Chiral C4 Building Block for Pharmaceutical Synthesis


(S)-Methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1) is a chiral C4 carboxylic ester characterized by a stereospecific (S)-configuration at the C3 carbon atom . This compound serves as a versatile chiral synthon derived from (S)-malic acid or carbohydrate sources, offering two hydroxyl groups (one primary, one secondary) and a methyl ester functionality that enables selective, orthogonal transformations [1]. The precise stereochemistry is critical for applications requiring enantiomerically pure intermediates, as the (S)-enantiomer cannot be interchanged with its (R)-counterpart without altering downstream product chirality and biological activity .

Why (S)-Methyl 3,4-Dihydroxybutanoate (CAS 90414-36-1) Cannot Be Replaced by In-Class Analogs Without Compromising Chiral Integrity and Synthetic Efficiency


Substituting (S)-methyl 3,4-dihydroxybutanoate with its (R)-enantiomer, ethyl ester analog, or free acid form leads to significant deviations in reactivity, solubility, and stereochemical outcomes . The (R)-enantiomer (CAS: 114819-45-3) yields opposite stereochemistry in downstream products, which can abolish or invert biological activity in chiral drug candidates [1]. The ethyl ester (CAS: 108585-47-3) exhibits different solubility and reactivity profiles due to increased lipophilicity, while the free acid (CAS: 51267-44-8) lacks the ester protecting group required for selective orthogonal transformations . These differences mandate rigorous specification of the exact compound during procurement to ensure reproducible synthetic routes and regulatory compliance .

Product-Specific Quantitative Evidence Guide for (S)-Methyl 3,4-Dihydroxybutanoate (CAS 90414-36-1): Head-to-Head Comparisons and Measurable Differentiation


Chiral Purity and Enantiomeric Excess Comparison: (S)-Methyl 3,4-Dihydroxybutanoate vs. (R)-Methyl 3,4-Dihydroxybutanoate

The (S)-enantiomer of methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1) is specifically required for synthesizing (S)-configured intermediates in pharmaceuticals such as L-carnitine and statins, whereas the (R)-enantiomer (CAS: 114819-45-3) leads to opposite stereochemistry and is not suitable for these applications . Commercial specifications for (S)-methyl 3,4-dihydroxybutanoate typically require a minimum purity of 98% with enantiomeric excess (e.e.) ≥98%, whereas the (R)-enantiomer is sold at similar purity but cannot be used interchangeably due to stereochemical incompatibility .

Chiral synthesis Enantiomeric purity Asymmetric synthesis

Solubility Advantage in Aqueous Media: (S)-Methyl Ester vs. (S)-Ethyl Ester

The methyl ester (S)-methyl 3,4-dihydroxybutanoate exhibits a calculated aqueous solubility of 516 g/L at 25 °C, which is significantly higher than its ethyl ester analog (S)-ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) due to the latter's increased lipophilicity (predicted logP difference of approximately +0.5) . This high solubility facilitates aqueous-phase reactions and simplifies workup procedures in multi-step syntheses, reducing the need for organic co-solvents .

Solubility Formulation Process chemistry

Regioselective Functionalization Efficiency: (S)-Methyl 3,4-Dihydroxybutanoate vs. (S)-3,4-Dihydroxybutanoic Acid

The methyl ester group in (S)-methyl 3,4-dihydroxybutanoate enables selective, high-yield regioselective tosylation of the primary hydroxyl group, a transformation not directly feasible with the free acid (S)-3,4-dihydroxybutanoic acid (CAS: 51267-44-8) due to competing esterification and acid-base reactions . In the synthesis of (S)-4-hydroxypyrrolidin-2-one, the methyl ester diol underwent regioselective tosylation in good yield, providing a crucial intermediate for pharmaceutical synthesis [1].

Regioselective protection Orthogonal synthesis Chiral building block

Precursor to (S)-3-Hydroxy-γ-butyrolactone: A Critical Intermediate for L-Carnitine and Statins

(S)-Methyl 3,4-dihydroxybutanoate can be converted to (S)-3-hydroxy-γ-butyrolactone, which is a key intermediate for the synthesis of L-carnitine and the cholesterol-lowering drug atorvastatin [1]. The conversion of (S)-3,4-dihydroxybutyric acid (derived from the methyl ester) to the lactone proceeds with high efficiency under acidic conditions, whereas the (R)-enantiomer would lead to the incorrect lactone stereoisomer and is not useful for these drug syntheses [2].

Pharmaceutical intermediate L-carnitine Statin synthesis

Physical Property Consistency and Storage Stability: (S)-Methyl Ester vs. Free Acid

(S)-Methyl 3,4-dihydroxybutanoate is a crystalline solid with a melting point range of 54-56 °C (reported) and a boiling point of 267.0±25.0 °C (calculated), offering reliable storage and handling characteristics . In contrast, the free acid (S)-3,4-dihydroxybutanoic acid is a hygroscopic solid that requires careful storage to prevent degradation, and its sodium salt form is often used to improve stability . The methyl ester's solid form facilitates accurate weighing and long-term storage without special precautions, simplifying inventory management for R&D and production laboratories .

Physical properties Stability Procurement specifications

Regulatory Acceptance and Reference Standard Availability: (S)-Methyl 3,4-Dihydroxybutanoate vs. Unspecified Mixtures

(S)-Methyl 3,4-dihydroxybutanoate is available as a characterized reference standard from multiple vendors with certificates of analysis (CoA) including NMR, HPLC, and LC-MS data . In contrast, unspecified mixtures of stereoisomers or salts lack the rigorous documentation required for regulatory submissions and analytical method validation . The availability of a defined (S)-enantiomer with full analytical characterization reduces the burden of in-house qualification and accelerates project timelines [1].

Reference standard Regulatory compliance Quality control

Optimal Research and Industrial Application Scenarios for (S)-Methyl 3,4-Dihydroxybutanoate (CAS 90414-36-1)


Synthesis of L-Carnitine and Statin Intermediates

Utilize (S)-methyl 3,4-dihydroxybutanoate as the chiral precursor for (S)-3-hydroxy-γ-butyrolactone, a critical intermediate in the synthesis of L-carnitine and the HMG-CoA reductase inhibitor atorvastatin [1]. The (S)-stereochemistry is essential for the biological activity of these drugs, and the methyl ester provides the necessary protecting group for subsequent transformations .

Regioselective Synthesis of Chiral Pyrrolidinones and Heterocycles

Employ (S)-methyl 3,4-dihydroxybutanoate in the regioselective tosylation of the primary hydroxyl group to access intermediates for (S)-4-hydroxypyrrolidin-2-one and related chiral heterocycles [1]. The orthogonal reactivity of the ester and hydroxyl groups enables sequential functionalization that is not possible with the free acid or the (R)-enantiomer .

Aqueous-Phase Process Chemistry and Green Synthesis

Leverage the high aqueous solubility of (S)-methyl 3,4-dihydroxybutanoate (516 g/L at 25 °C) to conduct reactions in water or aqueous mixtures, reducing organic solvent consumption and simplifying workup [1]. This property is particularly advantageous for large-scale processes where solvent recovery and waste disposal are cost drivers .

Analytical Method Development and Quality Control

Use commercially available, fully characterized (S)-methyl 3,4-dihydroxybutanoate reference standards (with HPLC, NMR, and LC-MS data) to develop and validate analytical methods for in-process control and final product testing [1]. The availability of defined enantiomeric purity specifications (≥98% e.e.) ensures method accuracy and regulatory compliance .

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